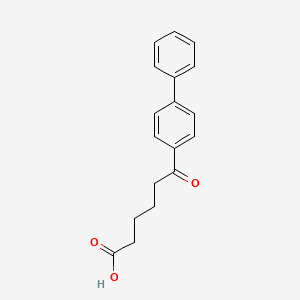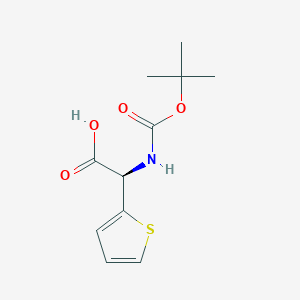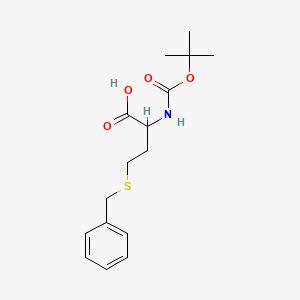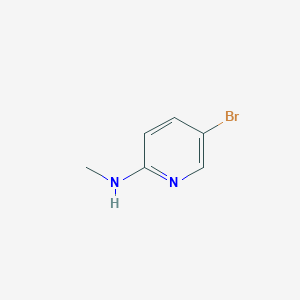
5-Brom-N-methylpyridin-2-amin
Übersicht
Beschreibung
5-Bromo-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H7BrN2 It is a brominated derivative of N-methylpyridin-2-amine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Wirkmechanismus
Target of Action
It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
5-bromo-N-methylpyridin-2-amine is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds. The compound’s bromine atom is likely involved in the oxidative addition step of the reaction, while its nitrogen atom may participate in the transmetalation process .
Biochemical Pathways
Given its role in suzuki–miyaura coupling reactions, it may influence pathways involving the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is solid at room temperature , which could impact its bioavailability and distribution.
Result of Action
The molecular and cellular effects of 5-bromo-N-methylpyridin-2-amine’s action would depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 5-bromo-N-methylpyridin-2-amine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could affect its stability and reactivity.
Biochemische Analyse
Biochemical Properties
5-Bromo-N-methylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The compound’s interactions with enzymes and proteins often involve hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability in biochemical assays.
Cellular Effects
The effects of 5-bromo-N-methylpyridin-2-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress and inflammatory responses in certain cell types . Additionally, it may affect mitochondrial function and cellular energy metabolism, leading to changes in cell viability and function.
Molecular Mechanism
At the molecular level, 5-bromo-N-methylpyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate the activity of target proteins. These interactions can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-methylpyridin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is stable under certain storage conditions, such as room temperature and inert atmosphere . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 5-bromo-N-methylpyridin-2-amine in animal models can vary with different dosages. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects at high doses may include oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
5-Bromo-N-methylpyridin-2-amine is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity in biological systems .
Transport and Distribution
The transport and distribution of 5-bromo-N-methylpyridin-2-amine within cells and tissues are critical for its biological activity. The compound can be transported via specific transporters or binding proteins, which can affect its localization and accumulation in different cellular compartments. These interactions can influence the compound’s efficacy and toxicity in biological systems .
Subcellular Localization
The subcellular localization of 5-bromo-N-methylpyridin-2-amine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methylpyridin-2-amine typically involves the bromination of N-methylpyridin-2-amine. One common method is the reaction of N-methylpyridin-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
On an industrial scale, the production of 5-bromo-N-methylpyridin-2-amine can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. These processes often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium phosphate and solvents like 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2-amines.
Coupling Reactions:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-(dimethylamino)pyrimidine
- 3,5-Dichloro-N-methylpyridin-2-amine
Uniqueness
5-Bromo-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position of the pyridine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5-bromo-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPOPZLVCZUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576241 | |
| Record name | 5-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-30-0 | |
| Record name | 5-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
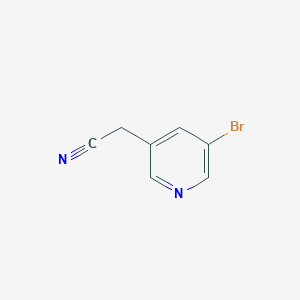
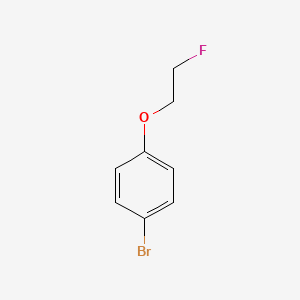
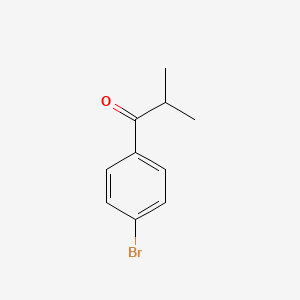
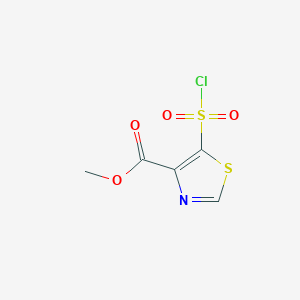
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)
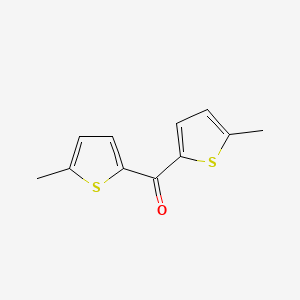
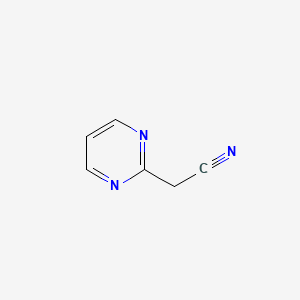
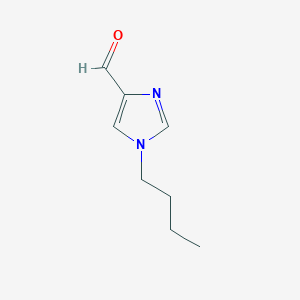
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

